![molecular formula C7H3BrN2O3 B12876196 2-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B12876196.png)
2-Bromo-6-nitrobenzo[d]oxazole
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Overview
Description
2-Bromo-6-nitrobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family It is characterized by a five-membered ring containing both oxygen and nitrogen atoms, with bromine and nitro substituents at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-nitrobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-4-nitroaniline with glyoxylic acid in the presence of a dehydrating agent. The reaction conditions often include heating the mixture under reflux to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-nitrobenzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxazoles.
Reduction: Formation of 2-amino-6-nitrobenzo[d]oxazole.
Oxidation: Formation of various oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-6-nitrobenzo[d]oxazole serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential antibacterial, antifungal, and anticancer activities.
- Antibacterial Activity : The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Escherichia coli | 32 µg/mL | 64 µg/mL |
Staphylococcus aureus | 16 µg/mL | 32 µg/mL |
Bacillus subtilis | 8 µg/mL | 16 µg/mL |
These results indicate that the compound could be a lead for developing new antibacterial agents.
Material Science
In material science, this compound is utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes. Its unique structure allows for enhanced electronic properties, making it suitable for applications in optoelectronics.
Biological Studies
The compound is employed in enzyme inhibition studies and biochemical assays. Its ability to interact with various molecular targets through mechanisms such as free radical bromination and nucleophilic substitution enhances its utility in biological research.
Antimicrobial Activity
A comprehensive review highlighted that derivatives of benzoxazole, including this compound, exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents like bromine enhances this activity due to increased lipophilicity and reactivity .
Neuroprotective Effects
While specific data on this compound is limited, related compounds have shown neuroprotective effects in models of Alzheimer's disease. These compounds were found to reduce neurotoxicity in neuronal cell lines induced by β-amyloid peptides .
Anticancer Properties
Research indicates that benzoxazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Mechanistic studies suggest modulation of signaling pathways related to cell survival and proliferation .
Mechanism of Action
The mechanism of action of 2-Bromo-6-nitrobenzo[d]oxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-nitrobenzo[d]oxazole
- 2-Chloro-6-nitrobenzo[d]oxazole
- 2-Fluoro-6-nitrobenzo[d]oxazole
Uniqueness
2-Bromo-6-nitrobenzo[d]oxazole is unique due to the specific positioning of the bromine and nitro groups, which influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C7H3BrN2O3 |
---|---|
Molecular Weight |
243.01 g/mol |
IUPAC Name |
2-bromo-6-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrN2O3/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H |
InChI Key |
PSZZHWZQUDRHTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)Br |
Origin of Product |
United States |
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